3-Amino-1-(1-ethyl-1h-imidazol-5-yl)propan-1-ol
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Overview
Description
3-Amino-1-(1-ethyl-1h-imidazol-5-yl)propan-1-ol is a compound that features an imidazole ring, a common structure in many biologically active molecules. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which contributes to its versatility in chemical reactions and biological interactions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of glyoxal with ammonia to form the imidazole ring, followed by subsequent functionalization . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(1-ethyl-1h-imidazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield an aldehyde or ketone, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
3-Amino-1-(1-ethyl-1h-imidazol-5-yl)propan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Industry: It can be used in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism of action of 3-Amino-1-(1-ethyl-1h-imidazol-5-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. This compound may also modulate signaling pathways by interacting with key proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Aminopropanyl)imidazole
- 3-(1-Imidazolyl)propylamine
- 3-(1H-Imidazol-1-yl)propan-1-amine
Uniqueness
3-Amino-1-(1-ethyl-1h-imidazol-5-yl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the propyl chain, which can participate in a wide range of chemical reactions. This dual functionality enhances its versatility in synthetic chemistry and its potential for biological activity .
Properties
Molecular Formula |
C8H15N3O |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-amino-1-(3-ethylimidazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H15N3O/c1-2-11-6-10-5-7(11)8(12)3-4-9/h5-6,8,12H,2-4,9H2,1H3 |
InChI Key |
CVCGAYUESZPZLS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC=C1C(CCN)O |
Origin of Product |
United States |
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